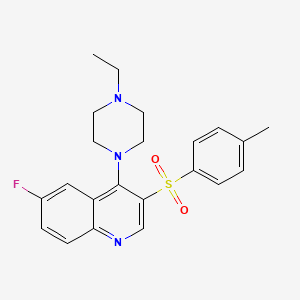

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline

Beschreibung

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline is a synthetic quinoline derivative featuring a fluorine atom at position 6, a tosyl (p-toluenesulfonyl) group at position 3, and a 4-ethylpiperazinyl moiety at position 2. The compound’s structure integrates key pharmacophoric elements:

- Fluorine at position 6 enhances metabolic stability and lipophilicity.

- 4-Ethylpiperazinyl at position 4 modulates basicity and solubility, with the ethyl substituent reducing nitrogen basicity compared to unsubstituted piperazine.

This compound is structurally related to antibiotics and kinase inhibitors, where quinoline derivatives are often employed for their planar aromatic systems and hydrogen-bonding capabilities .

Eigenschaften

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2S/c1-3-25-10-12-26(13-11-25)22-19-14-17(23)6-9-20(19)24-15-21(22)29(27,28)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEINIFOXLVRJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Substitution with Piperazine: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the piperazine moiety.

Ethylation of Piperazine: The piperazine ring is then ethylated using ethyl iodide or ethyl bromide in the presence of a base.

Tosylation: Finally, the tosyl group is introduced at the 3-position of the quinoline ring using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of pyridine for tosylation reactions.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit enzymes involved in key biological processes, such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division.

Modulate Receptors: The compound can modulate the activity of certain receptors, such as G-protein coupled receptors, affecting signal transduction pathways.

Induce Apoptosis: It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations (Table 1). Key comparisons are derived from synthesis protocols and impurity profiles in pharmaceutical intermediates (see and ).

Table 1: Structural and Functional Comparison of 4-(4-Ethylpiperazin-1-yl)-6-fluoro-3-tosylquinoline with Analogs

Key Insights from Structural Variations

Piperazine substitution: The 4-ethyl group in the target compound lowers piperazine basicity (pKa ~7.5 vs. ~9.5 for unsubstituted piperazine), reducing protonation-dependent solubility but improving blood-brain barrier penetration .

Fluorine’s Role :

- All analogs retain 6-fluoro substitution , which enhances resistance to oxidative metabolism and improves bioavailability.

Functional Group Impact: Ketone at position 4 (e.g., Imp. D and G) confers redox activity, whereas the target compound’s unmodified quinoline ring favors π-π stacking interactions . Carboxylic acid at position 3 (Compounds 5a–m) increases aqueous solubility but limits membrane permeability compared to the hydrophobic tosyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.